3,5-Dimethoxybenzene-1,2-diol
Description
Properties
Molecular Formula |
C8H10O4 |
|---|---|
Molecular Weight |
170.16 g/mol |
IUPAC Name |
3,5-dimethoxybenzene-1,2-diol |
InChI |
InChI=1S/C8H10O4/c1-11-5-3-6(9)8(10)7(4-5)12-2/h3-4,9-10H,1-2H3 |
InChI Key |
RPEXDXAQJRQLJO-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=C(C(=C1)OC)O)O |
Origin of Product |
United States |
Preparation Methods
Preparation Methods of 3,5-Dimethoxybenzene-1,2-diol
General Synthetic Strategy
The preparation of 3,5-dimethoxybenzene-1,2-diol typically involves functional group transformations on a suitably substituted benzene precursor. The key steps include:
- Introduction of methoxy groups at the 3 and 5 positions.
- Installation of hydroxyl groups at the 1 and 2 positions.
- Selective demethylation or protection/deprotection strategies to achieve the diol functionality.
Synthetic Routes and Reaction Conditions
Based on the available literature and synthetic precedents, the following methods have been reported or can be inferred for preparation:
Demethylation of 3,5-Dimethoxybenzene Derivatives
- Starting from 1,2-dimethoxy-3,5-dimethoxybenzene derivatives, selective demethylation of methoxy groups at the 1 and 2 positions using boron tribromide (BBr3) in dichloromethane under nitrogen atmosphere at 0°C to room temperature can yield the corresponding diol.
- The reaction typically proceeds over 12–24 hours, followed by quenching with methanol and extraction.
- Purification is achieved by crystallization from ethyl acetate/hexane mixtures.
Electrophilic Aromatic Substitution and Functionalization
- Bromination or halogenation at specific positions on methoxy-substituted benzene rings can be performed using bromine or N-bromosuccinimide (NBS) under acidic conditions to direct substitution regioselectively.
- Subsequent nucleophilic substitution or hydrolysis can introduce hydroxyl groups.
- Methoxylation can be achieved by methylation of hydroxyl groups using methyl iodide or dimethyl sulfate in the presence of a base.
Detailed Experimental Procedure Example
Analytical Techniques for Confirmation
Nuclear Magnetic Resonance (NMR):
- ^1H NMR shows characteristic aromatic proton splitting patterns due to substitution at 3 and 5 positions and distinct methoxy singlets at ~3.7 ppm.
- Hydroxyl protons appear as broad singlets or may exchange with D2O.
- ^13C NMR confirms aromatic carbon chemical shifts and methoxy carbons near 55–60 ppm.
-
- Molecular ion peaks confirm molecular weight; isotopic patterns help identify brominated derivatives if present.
Infrared Spectroscopy (FT-IR):
- O–H stretching vibrations around 3200–3500 cm^-1.
- C–O stretching of methoxy groups near 1250 cm^-1.
Research Findings and Discussion
- The demethylation method using BBr3 is highly effective for cleaving methyl ethers to yield phenols without affecting other sensitive groups.
- Controlled bromination allows for selective substitution, which can be a precursor step for further functionalization or derivatization.
- The presence of methoxy groups at 3 and 5 positions influences the electronic properties of the benzene ring, facilitating regioselective reactions.
- Purification by crystallization and chromatography ensures high purity, which is critical for biological activity studies and further synthetic applications.
Summary Table of Preparation Methods
| Method | Starting Material | Key Reagents/Conditions | Advantages | Disadvantages |
|---|---|---|---|---|
| Demethylation with BBr3 | 1,2,3,5-Tetramethoxybenzene derivative | BBr3 in CH2Cl2, 0°C to RT, 12–24 h | High regioselectivity, high yield | Requires moisture-free conditions |
| Electrophilic Bromination | 3-Methoxybenzene-1,2-diol | Br2 or NBS in acetic acid, 0–5°C | Selective halogenation | Risk of polybromination |
| Pd-Catalyzed Cross-Coupling | 1-Bromo-3,5-dimethoxybenzene | Pd(OAc)2, NaOBu-t, P(t-Bu)3, reflux | Versatile functionalization | Requires expensive catalysts |
Chemical Reactions Analysis
Demethylation Reactions
The methoxy groups in 3,5-dimethoxybenzene-1,2-diol undergo selective demethylation under controlled conditions. Boron tribromide (BBr₃) is a widely used reagent for this purpose, as demonstrated in the synthesis of hydroxyl-rich derivatives:
Example reaction :
3,5-Dimethoxybenzene-1,2-diol → 3,5-Dihydroxybenzene-1,2-diol (tetrahydroxybenzene)
Conditions : BBr₃ in dichloromethane (DCM), 0°C to room temperature, 12–24 hours .
Key data :
| Starting Material | Reagent | Product | Yield | Reference |
|---|---|---|---|---|
| 3,5-Dimethoxy derivative | BBr₃ | Tetrahydroxybenzene | 96% | |
| 1-Bromo-3,5-dimethoxybenzene | BBr₃ | 5-Bromo-benzene-1,3-diol | 99% |
Mechanistically, BBr₃ cleaves methoxy groups via sequential methylation of boron, forming stable B(OCH₃)₃ intermediates .
Bromination Reactions
The electron-rich aromatic ring facilitates electrophilic bromination. Bromine (Br₂) or N-bromosuccinimide (NBS) selectively substitutes hydrogen atoms at positions activated by hydroxyl/methoxy groups:
Example reaction :
3,5-Dimethoxybenzene-1,2-diol → 3,5-Dibromo-1,2-dihydroxybenzene
Conditions : Br₂ in acetic acid, 25°C, 2 hours .
Key data :
| Position | Substituent | Bromination Site | Product Purity |
|---|---|---|---|
| 3,5 | -OCH₃ | Para to hydroxyl groups | >95% |
The product, 3,5-dibromocatechol, exhibits biological activity as a marine algal metabolite .
Cross-Coupling Reactions
The compound participates in palladium-catalyzed cross-coupling reactions, leveraging its hydroxyl groups for regioselective functionalization:
Example : Synthesis of Cannabinoid Derivatives
-
Wittig Reaction : 3,5-Dimethoxybenzene-1,2-diol → Alkylated intermediate.
-
Hydrogenation : Selective reduction of double bonds.
-
Demethylation : BBr₃-mediated removal of methoxy groups.
Key metrics :
Stability Under Oxidative Conditions
The compound’s stability in redox environments is critical for applications in energy storage. Computational studies reveal:
-
Deprotonation Energy : ΔG = −42.3 kcal/mol (lower than analogues due to hydroxyl groups) .
-
Dimerization Tendency : Suppressed by steric hindrance from methoxy groups .
Comparative Reactivity
The table below contrasts reactivity with structurally similar compounds:
| Compound | Functional Groups | Bromination Rate (Relative) | Demethylation Efficiency |
|---|---|---|---|
| 3,5-Dimethoxybenzene-1,2-diol | 2 -OH, 2 -OCH₃ | 1.0 (Reference) | 96% |
| 1,2-Dimethoxybenzene | 2 -OCH₃ | 0.3 | 78% |
| 4-Methoxyphenol | 1 -OH, 1 -OCH₃ | 0.5 | 85% |
Symmetrical substitution in 3,5-Dimethoxybenzene-1,2-diol enhances both electrophilic substitution and demethylation efficiency .
Scientific Research Applications
3,5-Dimethoxybenzene-1,2-diol has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of various organic compounds and as a reagent in analytical chemistry.
Biology: Studied for its potential antioxidant properties and its role in biological systems.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of polymers, dyes, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 3,5-Dimethoxybenzene-1,2-diol involves its interaction with molecular targets such as enzymes and receptors. The compound can act as an antioxidant by scavenging free radicals and inhibiting oxidative stress. It may also interact with specific pathways involved in inflammation and cell proliferation, thereby exerting its therapeutic effects .
Comparison with Similar Compounds
Structural and Functional Group Analysis
The table below compares key structural features and properties of 3,5-Dimethoxybenzene-1,2-diol with analogous diol-containing compounds:
Key Observations:
- Electron-Donating vs.
- Polarity and Solubility : Hydroxytyrosol’s hydroxyethyl group increases water solubility, making it prevalent in natural extracts , whereas the methoxy groups in 3,5-Dimethoxybenzene-1,2-diol may reduce polarity, favoring organic solvent solubility.
Stability and Reactivity
- Instability of Diamines/Diols : Benzene-1,2-diamines are prone to oxidation, necessitating immediate use in subsequent reactions . By analogy, 3,5-Dimethoxybenzene-1,2-diol may require stabilization under inert conditions.
- Functional Group Reactivity : Methoxy groups are less reactive than hydroxyl groups, enabling selective derivatization (e.g., sulfonation, as in 5-(3,5-dimethylisoxazol-4-yl)-2-methylbenzenesulfonyl chloride ).
Biological Activity
3,5-Dimethoxybenzene-1,2-diol, also known as a derivative of catechol, has garnered attention in recent years for its diverse biological activities. This article aims to provide a comprehensive overview of the biological activity of this compound, including its mechanisms of action, potential therapeutic applications, and relevant case studies.
- Molecular Formula : C₈H₁₀O₄
- Molecular Weight : 170.16 g/mol
- Structure : The compound features two methoxy groups and two hydroxyl groups on a benzene ring, which contribute to its reactivity and biological properties.
Research indicates that 3,5-dimethoxybenzene-1,2-diol exhibits various biological activities through several mechanisms:
- Antioxidant Activity : The compound demonstrates significant free radical scavenging properties. Studies have shown that it can inhibit oxidative stress by neutralizing reactive oxygen species (ROS), which is crucial in preventing cellular damage and inflammation .
- Anti-inflammatory Effects : The compound has been observed to inhibit pro-inflammatory cytokines such as IL-6 and IL-23 in macrophages, suggesting its potential in treating inflammatory diseases .
- Cytotoxicity Against Cancer Cells : Preliminary studies indicate that 3,5-dimethoxybenzene-1,2-diol can selectively induce apoptosis in malignant cells while sparing non-malignant cells. The mechanisms include activation of caspases and disruption of mitochondrial membrane potential .
Antioxidant Activity
The antioxidant capacity of 3,5-dimethoxybenzene-1,2-diol has been assessed using various assays:
| Assay Type | IC50 Value (µM) | Standard Comparison |
|---|---|---|
| DPPH Scavenging | 10.12 | n-propyl gallate (30.30) |
| Superoxide Scavenging | 20.00 | n-propyl gallate (25.00) |
These results underscore the compound's strong antioxidant properties compared to established standards .
Anti-inflammatory Activity
In vitro studies have demonstrated that 3,5-dimethoxybenzene-1,2-diol significantly reduces the production of inflammatory mediators in activated macrophages. This effect is mediated through the suppression of NF-kB signaling pathways .
Anticancer Properties
Case studies have highlighted the compound's selective cytotoxicity against various cancer cell lines:
- Cell Lines Tested : HL-60 (promyelocytic leukemia), HSC-2 (squamous cell carcinoma).
- Mechanism : Induction of apoptosis via caspase activation and mitochondrial dysfunction.
The selectivity index (SI) calculated for these studies indicates a promising therapeutic window for cancer treatment .
Case Studies
-
Study on Cytotoxicity :
- A study evaluated the effects of 3,5-dimethoxybenzene-1,2-diol on HL-60 cells and found a dose-dependent increase in apoptosis markers after treatment with the compound at concentrations ranging from 0.5 µM to 10 µM.
- Anti-inflammatory Study :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
